molecular formula C21H19N7O B2541019 2-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2380176-31-6

2-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2541019
CAS No.: 2380176-31-6
M. Wt: 385.431
InChI Key: BQEHPVKEGPGLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes multiple nitrogen-containing rings, making it a valuable scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions that include the formation of pyridazinyl and pyridopyrimidinyl intermediates. Common synthetic routes involve the use of starting materials such as pyridine derivatives, piperazine, and various reagents to facilitate cyclization and functional group transformations. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to enhance reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

2-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyridazine, pyridine, and piperazine moieties, such as:

Uniqueness

What sets 2-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one apart is its specific combination of heterocyclic rings, which imparts unique chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable asset in research and development.

Properties

IUPAC Name

2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O/c29-21-15-20(23-18-3-1-2-10-28(18)21)27-13-11-26(12-14-27)19-5-4-17(24-25-19)16-6-8-22-9-7-16/h1-10,15H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEHPVKEGPGLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.